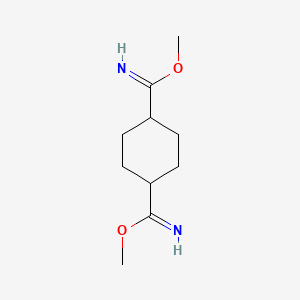![molecular formula C13H13O5- B12552785 4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate CAS No. 189571-79-7](/img/structure/B12552785.png)
4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate is an organic compound that features a methoxyphenyl group attached to a methoxy group, a methyl group, and an oxobutenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate typically involves the reaction of 4-methoxyphenol with appropriate reagents to introduce the methoxy and oxobutenoate groups. One common method involves the use of a Friedel-Crafts acylation reaction followed by esterification. The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxobutenoate moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-[(4-Methoxyphenyl)methoxy]-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce specific cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-Methoxyphenylboronic acid
Uniqueness
4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate is unique due to its specific structural features, such as the presence of both methoxy and oxobutenoate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
189571-79-7 |
|---|---|
Formule moléculaire |
C13H13O5- |
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
4-[(4-methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H14O5/c1-9(7-12(14)15)13(16)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15)/p-1 |
Clé InChI |
IEJNPKIIZBKIJD-UHFFFAOYSA-M |
SMILES canonique |
CC(=CC(=O)[O-])C(=O)OCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B12552702.png)
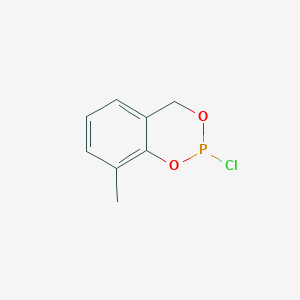
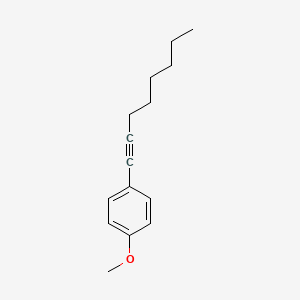
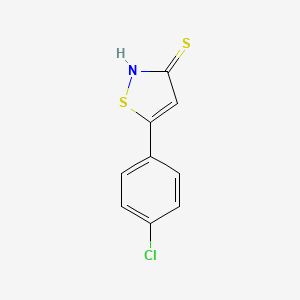
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
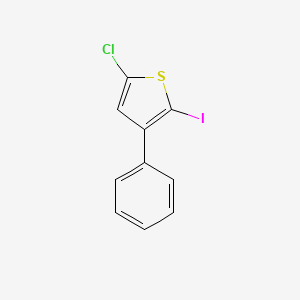
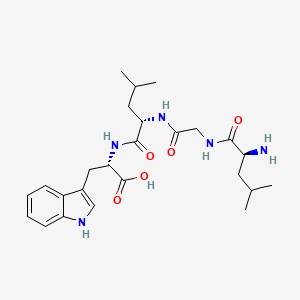
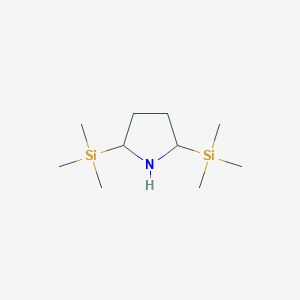
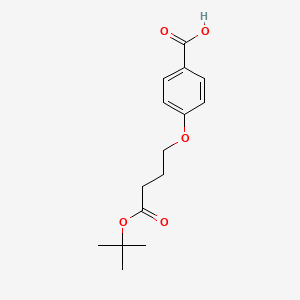
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
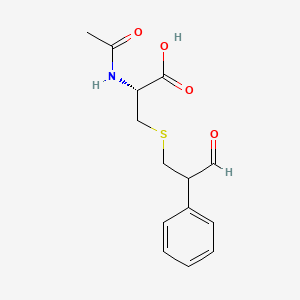
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
